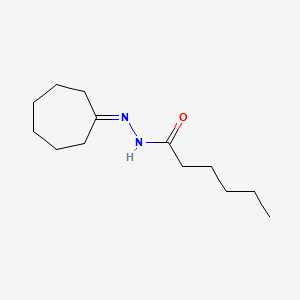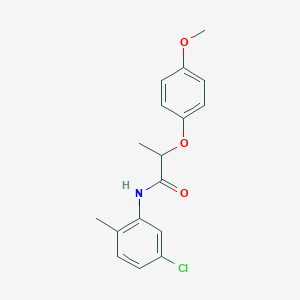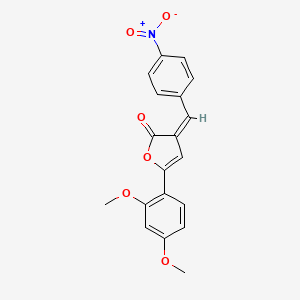![molecular formula C23H25N3O4 B4957558 N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide, also known as DM-PU-SC-202, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications.
作用機序
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide acts by binding to the SH2 domain of STAT3, which prevents its dimerization and subsequent translocation to the nucleus. This leads to the inhibition of STAT3-mediated transcriptional activation of various genes involved in inflammation and tumorigenesis. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and migration of cancer cells, as well as reduce the production of pro-inflammatory cytokines in various in vitro and in vivo models. It has also been shown to enhance the immune response by increasing the activity of natural killer cells and T cells. This compound has been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is a potent and selective inhibitor of STAT3, making it a valuable tool for studying the role of this transcription factor in various biological processes. Its anti-inflammatory and anti-tumor properties also make it a promising candidate for the development of novel therapeutics. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for the research and development of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide. These include:
1. Further optimization of the synthesis method to improve yield and scalability.
2. Evaluation of the efficacy of this compound in combination with other anti-cancer agents.
3. Investigation of the potential use of this compound in the treatment of other inflammatory diseases.
4. Development of more potent and selective inhibitors of STAT3 based on the structure of this compound.
5. Exploration of the role of STAT3 in other biological processes, such as stem cell differentiation and immune cell function.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising anti-inflammatory and anti-tumor activities through its selective inhibition of STAT3. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a valuable tool for studying the role of STAT3 in various biological processes and a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the potential of this compound and to explore its future directions.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide involves the reaction of 3-(4-methylphenyl)-6-oxo-1(6H)-pyridazine-2-carboxylic acid with N-(3,4-dimethoxyphenyl)butanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. It has been demonstrated to selectively inhibit the activity of the transcription factor STAT3, which is known to play a critical role in the development and progression of various cancers and inflammatory diseases. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, suggesting its potential use as an adjuvant therapy.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-5-19(23(28)24-17-10-12-20(29-3)21(14-17)30-4)26-22(27)13-11-18(25-26)16-8-6-15(2)7-9-16/h6-14,19H,5H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRREFYCHSQYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B4957481.png)
![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4957504.png)
![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)
![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)


![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)


